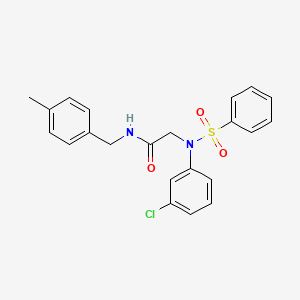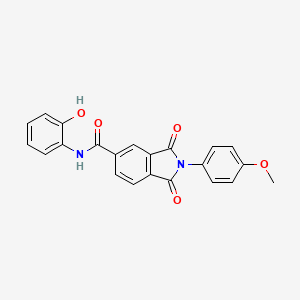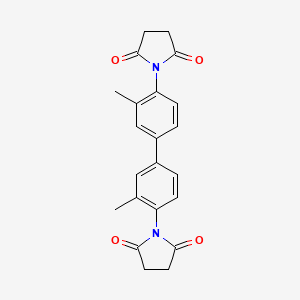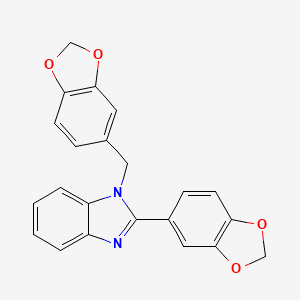
N~2~-(3-chlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-(3-chlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 48664, is a compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound is a selective inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism and insulin secretion.
Scientific Research Applications
N~2~-(3-chlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide 48664 has been studied extensively for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. As a selective inhibitor of DPP-IV, this compound 48664 can increase the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are involved in the regulation of glucose metabolism and insulin secretion. By inhibiting DPP-IV, this compound 48664 can increase the half-life of these hormones and enhance their glucose-lowering effects.
Mechanism of Action
The mechanism of action of N~2~-(3-chlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide 48664 involves the inhibition of the enzyme DPP-IV, which is responsible for the degradation of incretin hormones such as GLP-1 and GIP. By inhibiting DPP-IV, this compound 48664 can increase the levels of these hormones and enhance their glucose-lowering effects. This mechanism of action has been shown to be effective in reducing blood glucose levels in animal models of type 2 diabetes mellitus.
Biochemical and Physiological Effects
This compound 48664 has been shown to have a number of biochemical and physiological effects in animal models of type 2 diabetes mellitus. These effects include increased levels of GLP-1 and GIP, enhanced insulin secretion, improved glucose tolerance, and reduced blood glucose levels. This compound 48664 has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Advantages and Limitations for Lab Experiments
One of the advantages of N~2~-(3-chlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide 48664 for lab experiments is its selectivity for DPP-IV, which allows for the specific inhibition of this enzyme without affecting other enzymes or pathways. This selectivity also reduces the risk of off-target effects and improves the accuracy of experimental results. However, one limitation of this compound 48664 is its relatively short half-life, which may require frequent dosing in animal studies.
Future Directions
There are a number of future directions for research on N~2~-(3-chlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide 48664. One area of focus is the development of more potent and selective inhibitors of DPP-IV, which may have improved therapeutic efficacy and safety profiles. Another area of interest is the investigation of the long-term effects of DPP-IV inhibition on glucose metabolism and insulin secretion. Finally, there is a need for clinical trials to evaluate the safety and efficacy of DPP-IV inhibitors in humans with type 2 diabetes mellitus.
Conclusion
This compound 48664 is a compound that has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. As a selective inhibitor of DPP-IV, this compound 48664 can increase the levels of incretin hormones and enhance their glucose-lowering effects. The mechanism of action of this compound 48664 has been shown to be effective in reducing blood glucose levels in animal models of type 2 diabetes mellitus. While this compound 48664 has some advantages for lab experiments, there are also limitations that need to be considered. However, there are a number of future directions for research on this compound 48664 that may lead to improved therapeutic options for patients with type 2 diabetes mellitus.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-17-10-12-18(13-11-17)15-24-22(26)16-25(20-7-5-6-19(23)14-20)29(27,28)21-8-3-2-4-9-21/h2-14H,15-16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVKEKDDSDQXMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethoxyphenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B3454714.png)
![3-(2-chlorophenyl)-2-[(2-pyridinylthio)methyl]-4(3H)-quinazolinone](/img/structure/B3454722.png)
![N-(2-chloro-4,5-difluorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B3454738.png)
![4-[(6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)amino]benzenesulfonamide](/img/structure/B3454758.png)



![2-chloro-N'-[(2-naphthyloxy)acetyl]benzohydrazide](/img/structure/B3454784.png)

![2-bromo-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3454801.png)

![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3454810.png)

![bis[2-(4-aminophenyl)-1H-benzimidazol-5-yl]methanone](/img/structure/B3454821.png)